molecular formula C20H15FN6O3S B2703437 N-(4-fluorobenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 891122-19-3

N-(4-fluorobenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2703437
CAS No.: 891122-19-3
M. Wt: 438.44
InChI Key: ZVKIJHCYTIGKRG-UHFFFAOYSA-N
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Description

Introduction to Triazolopyridazine Derivatives

Historical Development of Triazolo[4,3-b]Pyridazine Chemistry

The synthesis of triazolopyridazines emerged from early 20th-century efforts to fuse nitrogen-containing heterocycles for enhanced pharmacological activity. The triazolo[4,3-b]pyridazine scaffold, characterized by a triazole ring fused to a pyridazine moiety, gained prominence in the 1980s as researchers sought to optimize metabolic stability and binding affinity in enzyme inhibitors. A pivotal advancement came with the development of ultrasonic-assisted ring-closing reactions, such as the condensation of 2-hydrazino-3-chloro-5-trifluoromethylpyridine with substituted benzoic acids under phosphoryl chloride (POCl₃), which enabled efficient access to diverse triazolopyridazine derivatives.

X-ray crystallography studies later revealed that substituents at the C-3 and C-8 positions of the triazolopyridazine core critically influence interactions with biological targets, such as human 11β-hydroxysteroid dehydrogenase-type 1 (11β-HSD-1). For example, the introduction of cyclopropyl and chlorophenyl groups at these positions yielded compounds with nanomolar inhibitory activity while mitigating off-target effects on the pregnane-X receptor (PXR). These findings underscored the scaffold’s versatility and spurred innovations in regioselective functionalization.

Significance of Thioacetamide-Linked Heterocyclic Systems

Thioacetamide linkages serve as strategic connectors in heterocyclic chemistry, enhancing solubility and enabling modular derivatization. In N-(4-fluorobenzyl)-2-((6-(3-nitrophenyl)-triazolo[4,3-b]pyridazin-3-yl)thio)acetamide , the thioether (-S-) bond bridges the triazolopyridazine core to a fluorobenzyl-acetamide side chain, a design choice informed by prior successes in sulfonamide-based therapeutics. The thioacetamide group’s electron-rich sulfur atom facilitates hydrogen bonding and π-stacking interactions, which are crucial for target engagement in enzyme inhibitors and receptor antagonists.

Comparative studies of thioacetamide versus oxyacetamide analogs have demonstrated superior metabolic stability for sulfur-containing variants, attributed to reduced oxidative degradation in hepatic microsomes. This property is particularly valuable in compounds intended for oral administration, where prolonged systemic exposure is desirable.

Positioning of N-(4-Fluorobenzyl)-2-((6-(3-Nitrophenyl)-Triazolo[4,3-b]Pyridazin-3-Yl)Thio)Acetamide in Current Research

The compound’s structure integrates three pharmacophoric elements:

  • A triazolopyridazine core for enzymatic inhibition via π-π stacking and hydrogen bonding.
  • A 3-nitrophenyl group at C-6, which enhances electron-withdrawing effects and polar interactions.
  • A 4-fluorobenzyl-thioacetamide side chain for improved lipophilicity and blood-brain barrier permeability.

Recent synthetic routes, such as Suzuki-Miyaura coupling and Negishi cross-coupling, have enabled efficient access to analogs with varying aryl and alkyl substituents. For instance, replacing the 3-nitrophenyl group with a p-tolyl moiety (as in N-(4-fluorobenzyl)-2-((3-(p-tolyl)-triazolo[4,3-b]pyridazin-6-yl)thio)acetamide ) modulates steric bulk and electronic effects, yielding compounds with distinct target selectivities.

Table 1: Key Chemical Data for N-(4-Fluorobenzyl)-2-((6-(3-Nitrophenyl)-Triazolo[4,3-b]Pyridazin-3-Yl)Thio)Acetamide
Property Value Source
Molecular Formula C₂₀H₁₅FN₆O₃S
Molecular Weight 438.4 g/mol
SMILES Notation O=C(CSc1nnc2ccc(-c3cccc(N+[O-])c3)nn12)NCc1ccc(F)cc1
Synthetic Method Ultrasonic-assisted cyclization, Suzuki coupling

The nitro group at the phenyl ring’s meta position introduces a strong electron-withdrawing effect, which polarizes the triazolopyridazine system and may enhance binding to targets with cationic residues. Meanwhile, the fluorine atom on the benzyl group contributes to metabolic stability by resisting cytochrome P450-mediated oxidation.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN6O3S/c21-15-6-4-13(5-7-15)11-22-19(28)12-31-20-24-23-18-9-8-17(25-26(18)20)14-2-1-3-16(10-14)27(29)30/h1-10H,11-12H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKIJHCYTIGKRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN3C(=NN=C3SCC(=O)NCC4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with nitriles or other suitable precursors under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions, typically using nitric acid and sulfuric acid.

    Attachment of the Fluorobenzyl Moiety: This step involves the alkylation of the triazolopyridazine core with 4-fluorobenzyl halides under basic conditions.

    Thioacetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.

    Substitution: The fluorobenzyl moiety can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that N-(4-fluorobenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide exhibits a range of biological activities:

  • Anticancer Properties:
    • Mechanism of Action: The compound may inhibit specific enzymes involved in cancer cell proliferation, leading to apoptosis. Studies have shown interactions with pathways such as the COX-II pathway, which is significant in cancer progression.
    • Case Study Findings: In vitro studies demonstrated that the compound effectively reduced the viability of various cancer cell lines, suggesting its potential as an anticancer agent.
  • Antimicrobial Activity:
    • Overview: The compound has been tested against several bacterial and fungal strains, showing promising antimicrobial effects.
    • Mechanism: Its mechanism may involve disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.
  • Anti-inflammatory Effects:
    • Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating inflammatory cytokine production.

Research Applications

The compound's unique structural features and biological activities make it suitable for various research applications:

1. Drug Development:

  • As a lead compound in drug discovery programs targeting cancer and infectious diseases.
  • Utilized in the design of novel therapeutic agents with enhanced efficacy and reduced side effects.

2. Chemical Synthesis:

  • Serves as a building block for synthesizing more complex molecules in organic chemistry.
  • Its reactivity allows for the introduction of diverse functional groups through substitution reactions.

3. Material Science:

  • Investigated for potential applications in developing new materials, such as coatings and polymers due to its chemical stability and unique properties.
Activity TypeTest Organisms/Cell LinesObserved EffectReference
AnticancerMCF-7 (breast cancer)Reduced cell viability
AntimicrobialStaphylococcus aureusInhibition of growth
Anti-inflammatoryRAW 264.7 (macrophages)Decreased cytokine production

Mechanism of Action

The mechanism by which N-(4-fluorobenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The nitrophenyl and fluorobenzyl groups may enhance binding affinity and specificity through additional interactions with the target.

Comparison with Similar Compounds

Structural Analogues in the [1,2,4]Triazolo[4,3-b]Pyridazine Family

Compound Name Substituents at Position 6 Substituents at Position 3/N-acetamide Key Differences vs. Target Compound Reference
2-[[6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (CAS 894037-84-4) 4-Chlorophenyl Free acetamide (no benzyl group) Lacks fluorobenzyl; chloro vs. nitro group
2-[[6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (CAS 894049-45-7) 4-Methoxyphenyl Free acetamide Electron-donating methoxy vs. nitro group
N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS 894067-38-0) 3-Methyl group Acetamide with phenyl group Methyl substituent reduces steric bulk

Key Observations :

  • Electron-withdrawing vs.
  • Fluorobenzyl vs. simpler acetamides : The 4-fluorobenzyl group increases lipophilicity (logP) and may enhance blood-brain barrier penetration relative to unsubstituted acetamides .

Analogues with Alternative Heterocyclic Systems

N-(4-fluorobenzyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide
  • Core structure : [1,2,3]Triazolo[4,5-d]pyrimidine (vs. [1,2,4]triazolo[4,3-b]pyridazine).
  • Substituents : 4-methylphenyl at position 3 (vs. 3-nitrophenyl at position 6).
  • Impact : The pyrimidine core may alter π-π stacking interactions, while the methyl group reduces polarity compared to nitro .
EthylN-benzoyl-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycinate
  • Core structure : Similar [1,2,4]triazolo[4,3-b]pyridazine core.
  • Substituents : Chlorine at position 6 and ethyl glycinate at position 3.
  • Impact : Chlorine’s smaller size and lower electronegativity vs. nitro may reduce steric hindrance but weaken target affinity .

Biological Activity

N-(4-fluorobenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide (CAS Number: 891122-19-3) is a complex organic compound belonging to the class of triazolopyridazine derivatives. These compounds are recognized for their diverse biological activities and potential applications in medicinal chemistry. This article focuses on the biological activity of this specific compound, summarizing its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H15FN6O3SC_{20}H_{15}FN_{6}O_{3}S, with a molecular weight of 438.4 g/mol. The structure includes a triazole ring fused to a pyridazine ring, which contributes to its biological activity.

PropertyValue
Molecular FormulaC20H15FN6O3S
Molecular Weight438.4 g/mol
CAS Number891122-19-3

Antimicrobial Activity

Research has indicated that triazolopyridazine derivatives exhibit significant antimicrobial properties. A study highlighted that various substituted derivatives showed promising activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM for certain compounds . While specific data on the compound is limited, its structural similarities suggest potential efficacy against similar pathogens.

Anticancer Properties

Triazolopyridazine derivatives have also been investigated for their anticancer activity. Compounds within this class have demonstrated moderate to high cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives possess selective toxicity towards cancer cells while exhibiting low toxicity towards normal human cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymatic pathways or interactions with specific cellular receptors. For example, triazole-containing compounds often act as enzyme inhibitors or modulators of signaling pathways involved in cell proliferation and survival.

Case Studies and Research Findings

  • Antitubercular Activity : A series of novel compounds were synthesized and evaluated for their antitubercular properties. Among these, several derivatives exhibited significant inhibitory activity against Mycobacterium tuberculosis, suggesting that modifications in the triazole and pyridazine moieties can enhance biological activity .
  • Cytotoxicity Studies : In vitro studies evaluating the cytotoxic effects on human embryonic kidney cells (HEK-293) revealed that many derivatives were non-toxic at therapeutic concentrations. This indicates a favorable safety profile for further development .
  • Structure-Activity Relationship (SAR) : Research has emphasized the importance of SAR in optimizing the biological activity of triazolopyridazine derivatives. Specific substitutions on the triazole and pyridazine rings can significantly affect their potency and selectivity towards target enzymes or receptors .

Q & A

Q. What are the common synthetic routes for this compound?

Methodological Answer: The synthesis typically involves multi-step reactions:

Triazolo-pyridazine core formation : Cyclocondensation of hydrazine derivatives with nitriles or carbonyl compounds under acidic conditions.

Thioether linkage : Nucleophilic substitution between a thiol-containing intermediate and halogenated acetamide derivatives (e.g., using K2_2CO3_3 in DMF at 80°C).

Aryl group introduction : Suzuki-Miyaura cross-coupling to attach the 3-nitrophenyl moiety using Pd(PPh3_3)4_4 as a catalyst .
Key Example : Analogous triazolo-pyridazine derivatives achieved 65–78% yield via Suzuki coupling .

Q. What analytical techniques are critical for structural characterization?

Methodological Answer: Essential techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and thioether linkage (e.g., δ 7.8–8.2 ppm for aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z [M+H]+^+ within 2 ppm error) .
  • X-ray crystallography : Determines absolute configuration and bond parameters (e.g., space group P21_1/c with a=10.21 Å, b=15.34 Å) .

Advanced Research Questions

Q. How can synthesis yield be optimized for this compound?

Methodological Answer: Strategies include:

  • Catalyst screening : Pd(PPh3_3)4_4 improves cross-coupling efficiency compared to Pd(OAc)2_2 .
  • Microwave-assisted synthesis : Reduces reaction time from 24h to 2h, increasing yield by 15% .
  • Solvent optimization : DMF enhances nucleophilic substitution kinetics over THF .
    Table 1. Yield Optimization Strategies
MethodConditionYield ImprovementReference
Suzuki CouplingPd(PPh3_3)4_4, 80°C65% → 78%
Microwave-Assisted150°C, 2h60% → 75%

Q. How to resolve contradictions between in vitro and in vivo bioactivity data?

Methodological Answer: Common causes and solutions:

  • Metabolic instability : Perform microsomal stability assays (e.g., liver microsomes + NADPH) to identify rapid degradation. Fluorination at the benzyl position (as in related compounds) enhances metabolic resistance .
  • Poor bioavailability : Use logP/logD measurements (pH 7.4) to guide structural modifications. For example, introducing a trifluoromethyl group increased logP from 2.1 to 3.4, improving membrane permeability .

Q. How to assess selectivity against related enzyme isoforms?

Methodological Answer:

Competitive inhibition assays : Compare IC50_{50} values against isoforms (e.g., COX-1 vs. COX-2) using isoform-specific substrates.

Molecular docking : Align the compound with crystal structures of target isoforms (e.g., PDB IDs for kinase domains) to predict binding interactions.

Molecular dynamics simulations : Evaluate binding stability over 100 ns trajectories to identify selective interactions .

Q. Table 2. Selectivity Assessment Parameters

TechniqueKey OutcomeExample DataReference
IC50_{50} RatioCOX-2/COX-1 = 0.03High selectivity
Docking Score (ΔG)-9.2 kcal/molFavorable binding

Key Notes

  • Data Contradictions : Cross-validate NMR and HRMS results with X-ray data to resolve structural ambiguities .
  • Advanced Modifications : Fluorinated analogs show improved pharmacokinetic profiles but may require toxicity screening .

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